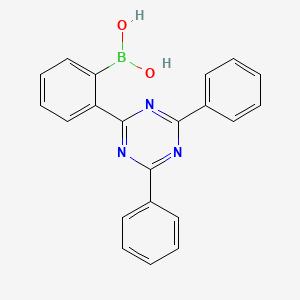
5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a naphthyl group at the 4-position, and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Bromo-4-(1-naphthyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(1-naphthyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring allows for interactions with various biological molecules, while the naphthyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Naphthyl)imidazole-2-carbaldehyde: Lacks the bromine substitution at the 5-position.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Substitutes the naphthyl group with a phenyl group.
5-Bromo-4-(2-naphthyl)imidazole-2-carbaldehyde: Substitutes the 1-naphthyl group with a 2-naphthyl group.
Uniqueness
5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents, which can influence its reactivity and binding properties. The presence of the bromine atom can facilitate further functionalization through substitution reactions, while the naphthyl group can enhance interactions with hydrophobic environments.
Propiedades
Fórmula molecular |
C14H9BrN2O |
|---|---|
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
5-bromo-4-naphthalen-1-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O/c15-14-13(16-12(8-18)17-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17) |
Clave InChI |
KJPFGGQVKRSTBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=C(NC(=N3)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)








